molecular formula C7H17NO4S B2819205 2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide CAS No. 1216553-22-8

2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide

Cat. No.: B2819205
CAS No.: 1216553-22-8
M. Wt: 211.28
InChI Key: YAWUYZKXVHUOJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-(3-methoxypropyl)ethane-1-sulfonamide (CAS 1216553-22-8) is a research-grade chemical compound with the molecular formula C7H17NO4S and a molecular weight of 211.28 g/mol . This sulfonamide derivative is characterized by its SMILES structure, COCCCNS(=O)(=O)CCOC, and is a key building block in medicinal chemistry and drug discovery research . The compound is typically supplied with cold-chain transportation to ensure stability . Sulfonamides represent a significant class of bioactive molecules with a well-established history and diverse mechanisms of action . As a research chemical, this compound serves as a valuable precursor or intermediate in the synthesis of more complex molecules for pharmacological screening. For instance, related sulfonamide structures are investigated as inhibitors of interleukin-1 activity, a key pathway in inflammatory diseases . The core sulfonamide functional group is known to act as a key pharmacophore in compounds that target enzymes like carbonic anhydrase, and it has been explored in the development of antiviral and antimicrobial agents . Researchers utilize this compound strictly for laboratory investigations. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-methoxy-N-(3-methoxypropyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO4S/c1-11-5-3-4-8-13(9,10)7-6-12-2/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWUYZKXVHUOJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNS(=O)(=O)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1216553-22-8
Record name 2-methoxy-N-(3-methoxypropyl)ethane-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide typically involves the reaction of 2-methoxyethanol with 3-methoxypropylamine in the presence of a sulfonyl chloride reagent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonamide product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-n-(3-methoxypropyl)ethane-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group is particularly significant in medicinal chemistry for its role in drug design .

Biological Activity

2-Methoxy-N-(3-methoxypropyl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory applications. This article compiles various research findings, case studies, and data tables to present a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula: C7H17N1O4SC_7H_{17}N_1O_4S. Its sulfonamide group is pivotal in its biological activity, as sulfonamides are known for their bacteriostatic properties.

Antimicrobial Activity

Sulfonamides, including this compound, are primarily recognized for their antimicrobial properties. They act by inhibiting bacterial folic acid synthesis, which is crucial for DNA synthesis and cell division.

Table 1: Antimicrobial Activity of Sulfonamides

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundEscherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

The above table summarizes the antimicrobial efficacy of this compound against various bacterial strains. The MIC values indicate that it has significant activity against common pathogens.

Anti-inflammatory Activity

Recent studies have also indicated that sulfonamide derivatives possess anti-inflammatory properties. In vitro assays have shown that these compounds can inhibit the production of pro-inflammatory cytokines.

Case Study: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various sulfonamide derivatives, including this compound. The results indicated a dose-dependent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Table 2: Anti-inflammatory Activity Assessment

CompoundIC50 (µM)
This compound15 µM
Diclofenac20 µM

The mechanism underlying the biological activity of this compound involves competitive inhibition of the enzyme dihydropteroate synthase (DHPS), which plays a critical role in bacterial folate biosynthesis. This inhibition disrupts the synthesis of nucleic acids and ultimately leads to bacterial cell death.

Recent Advances and Research Findings

Recent literature highlights ongoing research into optimizing sulfonamide compounds for enhanced biological activity. For instance, hybridization with other pharmacophores has been explored to improve efficacy and reduce toxicity. A review published in 2020 discussed various two-component sulfonamide hybrids that demonstrated improved antimicrobial and anti-inflammatory activities compared to traditional sulfonamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2-Methoxy-N-(3-methoxypropyl)ethane-1-sulfonamide to maximize yield and purity?

  • Methodology : Use factorial design (e.g., Taguchi or response surface methods) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. Statistical analysis of variance (ANOVA) can identify critical factors. For example, methoxypropyl substituents in analogous sulfonamides require polar aprotic solvents (e.g., DMF) and controlled temperatures (80–100°C) to avoid side reactions . Computational pre-screening of reagents (e.g., nucleophilic substitution efficiency) via quantum chemical calculations can further refine conditions .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodology : Combine 1^1H/13^{13}C NMR to confirm methoxy group positioning and sulfonamide backbone integrity. IR spectroscopy verifies sulfonamide S=O stretches (~1350 cm1^{-1}). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For stereochemical analysis, X-ray crystallography or NOESY NMR may resolve spatial arrangements, as demonstrated in structurally similar (E)-configured sulfonamides .

Q. How can initial biological activity screening be designed to assess therapeutic potential?

  • Methodology : Prioritize in vitro assays targeting sulfonamide-associated pathways (e.g., carbonic anhydrase inhibition or kinase modulation). Use cell viability assays (MTT) with IC50_{50} determination. Parallelize assays with positive controls (e.g., acetazolamide for carbonic anhydrase) to validate experimental setups. Structural analogs with phenylethene substituents show configuration-dependent activity, suggesting similar evaluation for this compound .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and bioactivity of this compound?

  • Methodology : Employ density functional theory (DFT) to calculate transition-state energies for sulfonamide formation, identifying rate-limiting steps. Molecular docking (e.g., AutoDock Vina) models interactions with target proteins (e.g., carbonic anhydrase IX). For example, methoxy group orientation in similar compounds affects hydrogen-bonding networks, which can be quantified via binding affinity simulations .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Methodology : Conduct pharmacokinetic studies (e.g., bioavailability, metabolic stability) to identify discrepancies. Use LC-MS/MS to track metabolite formation in plasma. If in vitro activity lacks in vivo translation, consider prodrug modifications or nanoformulation to enhance delivery. Structural analogs with trifluoromethyl groups show improved metabolic resistance, suggesting similar derivatization .

Q. How does methoxy group positioning influence electronic and steric effects in reaction design?

  • Methodology : Perform Hammett substituent constant (σσ) analysis to quantify electron-donating effects of methoxy groups. Compare reaction rates in nucleophilic substitutions (e.g., with amines) against para/meta-substituted analogs. Steric effects are assessed via molecular mechanics (MM2) simulations. For example, 3-methoxypropyl chains in related sulfonamides reduce steric hindrance, enhancing reactivity .

Q. What experimental designs minimize variability in biological activity assessments?

  • Methodology : Implement randomized block designs to control batch-to-batch compound variability. Use orthogonal assays (e.g., enzymatic vs. cell-based) to cross-validate results. For IC50_{50} determinations, apply four-parameter logistic regression with outlier detection (Grubbs’ test). Statistical methods from chemical technology studies emphasize replication and blinding to reduce bias .

Data Contradiction Analysis

Q. How to address conflicting results in solubility and stability studies?

  • Methodology : Conduct accelerated stability testing under ICH guidelines (40°C/75% RH for 6 months) with HPLC monitoring. Compare solubility in biorelevant media (FaSSIF/FeSSIF) vs. pure solvents. Conflicting data may arise from polymorphic forms; use powder X-ray diffraction (PXRD) to detect crystalline variations. Analogous sulfonamides show pH-dependent degradation, necessitating buffered condition studies .

Q. Why do computational predictions sometimes diverge from experimental binding affinities?

  • Methodology : Re-evaluate force field parameters (e.g., partial charges) in docking simulations. Include solvent effects (explicit water models) and protein flexibility (ensemble docking). Cross-check with surface plasmon resonance (SPR) for kinetic binding data. For example, trifluoromethyl groups in related compounds induce conformational changes unaccounted for in rigid docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.